Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUZGPCDKSXHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674954 | |
| Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-72-9 | |
| Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Pyrazole Formation: The brominated pyridine is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Esterification: The resulting pyrazole derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Typical conditions involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate exhibit promising anticancer properties. Research suggests that the pyrazole derivatives can inhibit specific kinases involved in cancer proliferation. For instance, the compound has shown potential in targeting protein kinases that are crucial for tumor growth and survival.
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. It has been noted that derivatives containing bromine atoms can enhance the antibacterial efficacy against various pathogens. This makes it a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The specific mechanisms are still under investigation, but it is believed that such compounds may help mitigate oxidative stress in neuronal cells.
Agrochemicals
This compound is being explored for its potential use as an agrochemical. Its structural features suggest it could serve as an effective herbicide or pesticide due to its ability to interfere with plant growth regulators or pest metabolism pathways.
Herbicidal Activity
Studies have demonstrated that similar compounds can disrupt the growth of certain weed species, suggesting that this compound may be effective against resistant weed populations.
Polymer Chemistry
In material science, this compound is being studied for its potential as a building block in polymer synthesis. Its reactive functional groups can be utilized to create cross-linked networks or as additives to enhance the properties of polymers, such as thermal stability and mechanical strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Identified inhibition of cancer cell proliferation in vitro using pyrazole derivatives, including this compound. |
| Jones et al., 2024 | Antimicrobial Properties | Demonstrated enhanced antibacterial activity against E. coli and S. aureus with brominated pyrazole compounds. |
| Lee et al., 2023 | Agrochemical Research | Found effective herbicidal properties against resistant weed species in greenhouse trials. |
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)
- Molecular Formula : C₁₂H₁₂BrN₃O₂
- Key Differences: Replaces the 5-bromopyridin-2-yl group with a 4-bromophenyl ring. Introduces an amino group at position 5 of the pyrazole.
- The phenyl ring may reduce solubility in polar solvents compared to the pyridinyl analog .
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1536648-98-2)
- Molecular Formula : C₁₂H₁₂BrN₃O₂
- Key Differences :
- Bromine substitution at position 6 of the pyridine ring instead of position 3.
- Implications :
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₂H₁₂BrN₃O₂
- Key Differences :
- Cyclopropyl substituent at pyrazole position 5 instead of methyl.
- Methyl ester instead of ethyl ester.
- Implications :
Table of Comparative Properties
Research Findings and Functional Insights
Reactivity in Cross-Coupling Reactions
The 5-bromopyridin-2-yl group in the target compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine groups at the bromine site. Comparative studies with the 6-bromo isomer (CAS 1536648-98-2) show that bromine’s position affects reaction rates and yields due to steric hindrance and electronic directing effects .
Crystallographic and Solubility Data
- Crystallographic analyses (utilizing SHELX software ) reveal that the pyridinyl-pyrazole core adopts a planar conformation, with hydrogen-bonding interactions mediated by the carboxylate group.
- The ethyl ester derivative demonstrates higher solubility in organic solvents (e.g., DCM, THF) compared to methyl or cyclopropyl analogs .
Biological Activity
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (CAS: 1150164-72-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 g/mol. The compound is characterized by the presence of a brominated pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrN3O2 |
| Molecular Weight | 310.15 g/mol |
| CAS Number | 1150164-72-9 |
| Appearance | Solid |
| Storage Temperature | 2-7°C (Refrigerate) |
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly influence cellular signaling pathways involved in cancer progression and inflammation.
Inhibition of Cancer Cell Proliferation
Recent studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings indicate that this compound may serve as a promising candidate for further development as an anticancer agent.
Study on Anticancer Activity
A study published in Molecules evaluated various pyrazole derivatives for their anticancer properties. This compound was included in the screening process, where it showed substantial growth inhibition across several tested cell lines. The study emphasized its potential as a selective inhibitor of specific kinases involved in tumor growth and metastasis .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to interact with inflammatory pathways, and preliminary results suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Q & A
Q. What are the established synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines and aldehydes. For example, pyrazole-4-carboxylate derivatives are often prepared using a Biginelli-like reaction involving ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines, followed by bromopyridyl functionalization . Optimization of solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., HCl or acetic acid) significantly affects cyclization efficiency and yield.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations (1500–1600 cm⁻¹) .
- NMR : Key signals include the ethyl ester triplet (~1.3 ppm for CH₃, ~4.3 ppm for CH₂), pyrazole-CH₃ (~2.5 ppm), and bromopyridyl aromatic protons (7.5–8.5 ppm). ¹H-¹³C HMBC can confirm ester connectivity .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and substituents .
Q. How is X-ray crystallography employed to resolve the compound’s solid-state structure, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions. SHELXL (via the SHELX suite) is widely adopted for small-molecule refinement, leveraging least-squares minimization to optimize structural parameters . For validation, PLATON or CIF-check tools ensure compliance with crystallographic standards .
Advanced Research Questions
Q. What strategies address contradictions between computational models and experimental data in structural analysis?
Discrepancies in bond angles or torsional conformations (e.g., pyrazole ring puckering) may arise from DFT approximations (e.g., gas-phase vs. solid-state calculations). Researchers should cross-validate using QTAIM (Quantum Theory of Atoms in Molecules) for electron density analysis and refine computational models with periodic boundary conditions to mimic crystal environments .
Q. How do hydrogen-bonding networks and graph set analysis explain the compound’s crystal packing behavior?
Hydrogen bonds (e.g., C–H···O/N interactions) and π-stacking can be analyzed using Etter’s graph set notation (e.g., motifs). Tools like Mercury visualize these networks, while Hirshfeld surface analysis quantifies intermolecular contacts . For example, the ester carbonyl often acts as a hydrogen-bond acceptor with adjacent NH or CH donors .
Q. What mechanistic insights guide the regioselective functionalization of the pyrazole and bromopyridyl moieties?
The bromine at the pyridyl 5-position is susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrazole’s 1- and 3-positions can undergo nucleophilic substitution. Computational studies (e.g., Fukui indices ) predict reactive sites, and experimental validation via kinetic isotope effects or trapping intermediates clarifies reaction pathways .
Q. How can researchers resolve ambiguities in crystallographic data validation, such as disorder or twinning?
For disordered regions (e.g., ethyl ester groups), SQUEEZE (in PLATON) models solvent-accessible voids. Twinned crystals require cell transformation matrices in SHELXL to deconvolute overlapping reflections .
Q. What in silico methods predict the compound’s reactivity or potential as a pharmacophore?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability.
- QSAR models : Correlate substituent effects (e.g., bromine vs. methyl groups) with biological activity .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example from ) |
|---|---|
| Space group | |
| (Å) | 10.25, 12.78, 14.32 |
| (°) | 105.6 |
| 0.032 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
